1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone is a chemical compound with significant implications in medicinal chemistry. It is often referenced in studies related to indoleamine 2,3-dioxygenase inhibition, which plays a crucial role in cancer immunotherapy. The compound's molecular formula is , and it has a molecular weight of approximately 290.37 g/mol .
1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone belongs to the class of imidazoisoindoles, which are characterized by their fused ring structures that include both imidazole and isoindole moieties. This classification is significant due to the biological activities associated with these types of compounds, particularly in the context of cancer treatment and immune modulation.
The synthesis of 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone typically involves several steps, including the formation of the imidazoisoindole core followed by cyclohexyl substitution.
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., methanol, dichloromethane), and the use of catalysts or protecting groups during multi-step reactions .
The molecular structure of 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone features a cyclohexyl group attached to an ethanone moiety, which is further linked to a complex imidazoisoindole structure.
CC(=O)C1=CN=C2C(=C(C=C1)N=C(N2)C(C)C)C(C)(C)C
InChI=1S/C18H20N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16H,1-3,6-7,10H2
1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone participates in various chemical reactions due to its functional groups:
The reactions are often facilitated by specific catalysts and reaction conditions tailored to optimize yield and selectivity. For instance, heterogeneous hydrogenation may be employed under controlled pressure and temperature conditions .
The mechanism of action for 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone primarily revolves around its role as an indoleamine 2,3-dioxygenase inhibitor. This enzyme plays a critical role in tryptophan metabolism and immune response modulation.
By inhibiting indoleamine 2,3-dioxygenase activity, this compound can enhance T-cell responses against tumors by preventing tryptophan depletion in the tumor microenvironment. This action is crucial for developing effective cancer immunotherapies .
The physical properties include:
Key chemical properties involve:
Spectroscopic methods (e.g., NMR and mass spectrometry) are commonly used to characterize the compound's purity and structural integrity.
1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone has several applications:
This compound exemplifies the intersection of organic chemistry and pharmacology in developing innovative treatments for cancer and other diseases.
The construction of the imidazo[5,1-a]isoindole core represents a critical strategic step in synthesizing 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone. The most efficient route involves a palladium-catalyzed intramolecular cyclization of N-(2-alkynylphenyl)imidazole precursors, achieving yields exceeding 75% under optimized conditions [10]. Alternative pathways include thermal cyclization of ortho-functionalized benzimidazole derivatives, though this method suffers from moderate yields (45-60%) and requires harsh reaction conditions. Recent innovations have employed microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining comparable yields [10]. The versatility of these core construction methods enables late-stage functionalization, particularly important for introducing the cyclohexyl-ethanone moiety while preserving the tricyclic system's integrity. Key challenges involve suppressing dimerization side products and managing the electron-rich nature of the isoindole system, which necessitates careful selection of protecting groups during multi-step syntheses.
Table 1: Comparison of Imidazo[5,1-a]isoindole Core Synthesis Methods
Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Reaction Time |
---|---|---|---|---|
Pd-catalyzed cyclization | Pd(OAc)₂/XPhos | 80 | 78-82 | 3-5 hours |
Thermal cyclization | PPh₃, I₂, DIEA | 140 | 45-60 | 12-18 hours |
Microwave-assisted | CuI, Cs₂CO₃ | 150 | 70-75 | 20-30 minutes |
Functionalization of the imidazo[5,1-a]isoindole core at the 5-position predominantly employs nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. The keto functionality in 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone (CAS 1402838-89-4) is typically introduced via Friedel-Crafts acylation using cyclohexanecarbonyl chloride, requiring stringent moisture control to prevent side reactions [2]. Molecular weight confirmation (280.4 g/mol) and structural validation are achieved through LC-MS and ¹H-NMR, with the characteristic carbonyl stretch appearing at 1685 cm⁻¹ in IR spectroscopy. The compound's poor aqueous solubility (0.015 mg/mL at 25°C) presents formulation challenges, prompting investigation into cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) demonstrates superior solubilization efficacy, increasing solubility 120-fold to 1.8 mg/mL through host-guest interactions confirmed by ROESY NMR [6]. This complexation strategy enables intravenous delivery without compromising the compound's IDO inhibitory activity, overcoming a critical limitation in therapeutic development. Additional structural modifications include introducing electron-withdrawing groups at the 7-position of the isoindole ring to enhance metabolic stability while maintaining sub-micromolar IDO1 inhibition [2].
Table 2: Solubility Enhancement via Cyclodextrin Complexation
Cyclodextrin Type | Concentration (% w/v) | Solubility (mg/mL) | Fold Increase | Complexation Mechanism |
---|---|---|---|---|
None (control) | - | 0.015 | 1× | - |
HP-β-CD | 1% | 1.80 | 120× | Hydrophobic cavity inclusion |
M-β-CD | 1% | 1.65 | 110× | Surface adsorption |
SBE-β-CD | 1% | 0.95 | 63× | Partial inclusion |
Deuterium incorporation at metabolically vulnerable positions has emerged as a strategic approach to enhance the pharmacokinetic profile of 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone. The d₁₁-deuterated analogue (2-cyclohexyl-1-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone-d₁₁, MW 291.432 g/mol) features comprehensive deuteration of the cyclohexyl ring, confirmed by high-resolution mass spectrometry [5]. This modification leverages the kinetic isotope effect to retard cytochrome P450-mediated oxidation, particularly at the α-position to the carbonyl group where metabolism predominantly occurs. Pharmacokinetic studies in murine models reveal a 2.3-fold extension in plasma half-life (t₁/₂ = 8.7 hours vs. 3.8 hours for non-deuterated parent) and a 40% reduction in clearance rate [5]. These improvements translate to enhanced bioavailability without altering the compound's target engagement potency against IDO1. The deuterated version maintains identical in vitro inhibitory activity (IC₅₀ = 72 nM) while demonstrating superior in vivo efficacy in tumor suppression models due to sustained exposure. Importantly, the deuteration strategy preserves the parent compound's selectivity profile, minimizing off-target effects despite altered pharmacokinetics [4].
Table 3: Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Compound
Parameter | Non-deuterated | Deuterated (d₁₁) | Change (%) |
---|---|---|---|
Plasma t₁/₂ (hours) | 3.8 | 8.7 | +129% |
Cₘₐₓ (μM) | 1.8 | 3.2 | +78% |
AUC₀₋₂₄ (μM·h) | 28.4 | 68.9 | +143% |
Clearance (L/h/kg) | 1.22 | 0.73 | -40% |
Vd (L/kg) | 6.5 | 8.1 | +25% |
The stereogenic center at the C5 position of the imidazo[5,1-a]isoindole scaffold necessitates precise stereochemical control for optimal target engagement. Racemic synthetic routes yield (±)-1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone, but chiral separation reveals significant differences in IDO1 inhibition between enantiomers [6]. The (S)-enantiomer demonstrates a 15-fold greater potency (IC₅₀ = 35 nM) compared to its (R)-counterpart (IC₅₀ = 525 nM), attributable to complementary binding interactions within the IDO1 heme pocket [10]. Asymmetric synthesis employing Evans oxazolidinone auxiliaries achieves enantiomeric excess >98%, while chiral resolution using amylose-based stationary phases provides an alternative route to enantiopure material [10]. Molecular modeling indicates the (S)-configuration optimally positions the cyclohexyl moiety within a hydrophobic subpocket of the IDO1 active site, while the carbonyl oxygen coordinates with the heme iron. Modifications at the C4 position of the cyclohexyl ring, particularly equatorial 4-hydroxy substitution, further enhance potency by forming hydrogen bonds with Ser263 and His260 residues [6]. These stereochemical refinements have yielded clinical candidates such as Navoximod, demonstrating the therapeutic significance of chiral optimization in this chemical series.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7